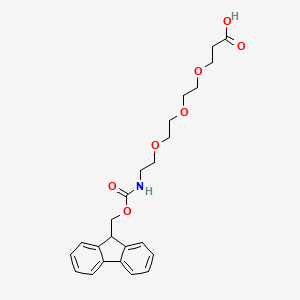

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid

概要

説明

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a fluorenyl group, which is a polycyclic aromatic hydrocarbon, and a tetraoxa-azahexadecan backbone, which includes multiple ether and amide linkages.

作用機序

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis as a protective group for amines .

Mode of Action

In general, Fmoc compounds act as protective groups in peptide synthesis. They prevent unwanted side reactions by temporarily blocking the reactive sites of amino acids. The Fmoc group can be selectively removed under mildly basic conditions to allow the continuation of the peptide chain .

Biochemical Pathways

In the context of peptide synthesis, the addition and removal of fmoc groups are crucial steps in the formation of peptide bonds, which are the primary structures in proteins .

Result of Action

The use of fmoc compounds in peptide synthesis is a critical step in the production of proteins, which play various roles in cellular functions .

生化学分析

Biochemical Properties

Fmoc-NH-PEG3-CH2CH2COOH plays a crucial role in biochemical reactions as a degradable linker for ADC synthesis . It interacts with various enzymes, proteins, and other biomolecules to facilitate the conjugation of drugs to antibodies. The nature of these interactions involves the formation of stable covalent bonds between the linker and the biomolecules, ensuring the targeted delivery of therapeutic agents . Additionally, Fmoc-NH-PEG3-CH2CH2COOH is used in the study of ligands, polypeptide synthesis support, and the development of polyethylene glycol-modified functional coatings .

Cellular Effects

The effects of Fmoc-NH-PEG3-CH2CH2COOH on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been shown to enhance the stability and efficacy of drug delivery systems, leading to improved therapeutic outcomes . The ability of Fmoc-NH-PEG3-CH2CH2COOH to facilitate targeted drug delivery makes it a valuable tool in cancer research and treatment .

Molecular Mechanism

At the molecular level, Fmoc-NH-PEG3-CH2CH2COOH exerts its effects through specific binding interactions with biomolecules . It acts as a linker that covalently attaches therapeutic agents to antibodies, enabling targeted delivery to diseased cells . This compound also plays a role in enzyme inhibition or activation, depending on the nature of the conjugated drug . Furthermore, Fmoc-NH-PEG3-CH2CH2COOH can influence gene expression by delivering gene-modifying agents to specific cellular targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-NH-PEG3-CH2CH2COOH change over time due to its stability and degradation properties . This compound is designed to be stable under specific conditions, ensuring its effectiveness during experimental procedures . It may degrade over extended periods, leading to changes in its activity and function . Long-term studies have shown that Fmoc-NH-PEG3-CH2CH2COOH can maintain its stability and efficacy in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Fmoc-NH-PEG3-CH2CH2COOH vary with different dosages in animal models . At lower doses, this compound has been shown to enhance the therapeutic efficacy of conjugated drugs without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels for safe and effective use . Threshold effects have been observed, indicating that there is a specific dosage range within which Fmoc-NH-PEG3-CH2CH2COOH is most effective .

Metabolic Pathways

Fmoc-NH-PEG3-CH2CH2COOH is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its function . This compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity . The specific enzymes and cofactors involved in these pathways are critical for the proper functioning of Fmoc-NH-PEG3-CH2CH2COOH in biochemical reactions .

Transport and Distribution

Within cells and tissues, Fmoc-NH-PEG3-CH2CH2COOH is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the proper localization and accumulation of the compound, enhancing its effectiveness in targeted drug delivery . The transport and distribution properties of Fmoc-NH-PEG3-CH2CH2COOH are essential for its role in therapeutic applications .

Subcellular Localization

The subcellular localization of Fmoc-NH-PEG3-CH2CH2COOH is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of Fmoc-NH-PEG3-CH2CH2COOH is crucial for optimizing its use in biochemical research and therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Fluorenyl Intermediate: The fluorenyl group can be introduced through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Coupling with Polyethylene Glycol: The fluorenyl intermediate is then coupled with polyethylene glycol (PEG) derivatives through etherification reactions. This step often requires the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups of PEG.

Amidation: The final step involves the formation of the amide bond by reacting the PEG-fluorenyl intermediate with an appropriate amine under conditions that promote amide bond formation, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid can undergo various chemical reactions, including:

Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether solvents.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Amine derivatives.

Substitution: Thiol or amine-substituted derivatives.

科学的研究の応用

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel polymers and materials.

Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorenyl group, which exhibits strong fluorescence.

Medicine: Explored for its potential use in drug delivery systems, where the polyethylene glycol backbone can enhance the solubility and bioavailability of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

類似化合物との比較

Similar Compounds

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid: Similar structure but with an additional ether linkage, which may affect its solubility and reactivity.

Fluorene-9-acetic acid: Contains a fluorenyl group but lacks the polyethylene glycol backbone, resulting in different chemical properties and applications.

Uniqueness

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid is unique due to its combination of a fluorenyl group and a polyethylene glycol backbone. This structure imparts both fluorescence and solubility in aqueous environments, making it versatile for various applications in research and industry.

特性

CAS番号 |

867062-95-1 |

|---|---|

分子式 |

C24H29NO7 |

分子量 |

443.5 g/mol |

IUPAC名 |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |

InChI |

InChI=1S/C24H29NO7/c25-9-10-29-11-12-30-13-14-31-15-22(23(26)27)24(28)32-16-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16,25H2,(H,26,27) |

InChIキー |

HGNJXQNPBKSKMR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCC(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(COCCOCCOCCN)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Fmoc-N-amido-PEG3-acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。